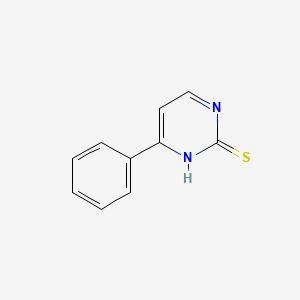

4-Phenylpyrimidine-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIMWFPBGWZKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209171 | |

| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60414-59-7 | |

| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-phenylpyrimidine-2-thiol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenylpyrimidine-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyrimidine core, a phenyl substituent, and a reactive thiol group, makes it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound exists in a tautomeric equilibrium with its thione form, 4-phenyl-1H-pyrimidine-2-thione. Spectroscopic evidence and theoretical calculations suggest that the thione form is generally more stable.

Molecular Structure:

-

Systematic Name: this compound[1]

-

Other Names: 2(1H)-Pyrimidinethione, 4-phenyl-; 6-phenyl-1H-pyrimidine-2-thione; 2-Mercapto-4-phenylpyrimidine[1]

-

CAS Number: 60414-59-7[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Yellow powder | [2](--INVALID-LINK--) |

| Melting Point | >200 °C | [2](--INVALID-LINK--) |

| Boiling Point | >300 °C | [2](--INVALID-LINK--) |

| Density | 1.5 g/mL | [2](--INVALID-LINK--) |

| Solubility | Thiols generally exhibit lower solubility in water and polar solvents compared to alcohols of similar molecular weight.[3] Due to the aromatic nature of the phenyl and pyrimidine rings, this compound is expected to be soluble in many common organic solvents such as DMSO, DMF, and chlorinated solvents. | |

| pKa | Not explicitly found, but the thiol group is acidic. |

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of a pyrimidine-2-thiol derivative would be expected to show characteristic absorption bands. For a similar compound, the following peaks were observed: a C-H stretching vibration around 2858 cm⁻¹, a C=C stretching band at 1596 cm⁻¹, a C=N stretching vibration at 1665 cm⁻¹, and a prominent S-H stretching band around 2627 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.35–8.34 ppm) corresponding to the protons of the phenyl and pyrimidine rings. A singlet corresponding to the proton of the thiol group (SH) is also anticipated, which for a similar compound appeared at 3.01 ppm.[4]

-

¹³C-NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the phenyl and pyrimidine rings, typically in the range of 106-164 ppm. The carbon of the C=S group is expected to appear further downfield, with a reported value of 182.4 ppm for a related compound.[4]

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 188. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the pyrimidine ring.[5]

Synthesis of this compound

The synthesis of this compound and its derivatives is typically achieved through the cyclocondensation of a chalcone (1,3-diaryl-2-propen-1-one) with thiourea. This reaction can be performed under various conditions, with ultrasound-assisted synthesis being reported as a particularly efficient method.[6]

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on literature for similar compounds):

-

Reaction Setup: In a round-bottom flask, dissolve benzalacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Addition of Base: Add a catalytic amount of a suitable base, such as potassium hydroxide.

-

Reaction: Subject the reaction mixture to ultrasound irradiation at room temperature for 30-60 minutes, or alternatively, reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Biological Activities and Potential Applications

The pyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Antimicrobial Activity:

Numerous studies have demonstrated the antibacterial and antifungal properties of pyrimidine-2-thiol derivatives. For instance, certain 4,6-diarylpyrimidine-2-thiol compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.[4] The presence of electron-withdrawing groups on the phenyl rings has been observed to enhance antimicrobial efficacy.[4] Some derivatives have also shown promising results against Mycobacterium smegmatis, suggesting potential as antitubercular agents.[7]

Anticancer Activity:

The pyrimidine core is a well-established pharmacophore in oncology, with many approved drugs being pyrimidine analogs.[8] 2-Thiopyrimidine derivatives have been reported to exhibit anticancer activity against various cell lines, including leukemia, colon, and breast cancer.[9] The proposed mechanisms of action often involve the inhibition of key signaling pathways. For example, some derivatives have been shown to inhibit STAT3 and STAT5a, which are implicated in the proliferation of human lung and breast cancer cells.[9] Furthermore, pyrimidine derivatives have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are critical targets in cancer therapy.[10]

Enzyme Inhibition:

The reactive thiol group of this compound and its analogs makes them potential inhibitors of various enzymes, particularly those with cysteine residues in their active sites.[7] This opens up possibilities for their application in treating a range of diseases where specific enzymes play a pathological role.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical profile and significant potential in drug discovery and materials science. Its versatile synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research into the specific mechanisms of action and structure-activity relationships of this compound and its analogs is warranted to fully exploit its therapeutic potential.

References

- 1. 2(1H)-Pyrimidinethione, 4-phenyl- | C10H8N2S | CID 2305657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 60414-59-7 | NP57408 [biosynth.com]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

- 6. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. jetir.org [jetir.org]

- 10. mdpi.com [mdpi.com]

tautomerism in 4-phenylpyrimidine-2-thiol and its analogs

An In-depth Technical Guide to Thione-Thiol Tautomerism in 4-Phenylpyrimidine-2-thiol and its Analogs

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. Within the field of medicinal chemistry, the pyrimidine scaffold is of paramount importance, forming the core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive examination of the thione-thiol tautomerism exhibited by this compound and its analogs. We will explore the structural characteristics of the tautomers, the key factors governing their equilibrium, and the analytical and computational methodologies employed to characterize them. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental protocols to empower the rational design and development of novel pyrimidine-based therapeutics.

The Principle of Thione-Thiol Tautomerism

Heterocyclic compounds containing a thioamide functional group (-NH-C=S) can exist in a dynamic equilibrium with their thiol-imine (-N=C-SH) tautomeric form. This specific type of prototropic tautomerism involves the migration of a proton between the nitrogen and sulfur atoms. In the context of this compound, this equilibrium is established between the 4-phenylpyrimidine-2(1H)-thione (thione form) and this compound (thiol form).

The position of this equilibrium is not static; it is a delicate balance influenced by a multitude of factors. Understanding which tautomer predominates under specific conditions is critical, as the two forms possess distinct electronic distributions, hydrogen bonding capabilities, and three-dimensional shapes. These differences directly impact molecular recognition events, such as binding to a biological target, and thus dictate the pharmacological profile of the compound.

Caption: Thione-thiol equilibrium in this compound.

Factors Governing the Tautomeric Equilibrium

The predominance of either the thione or thiol tautomer is dictated by its relative thermodynamic stability, which is highly sensitive to its environment. The primary factors influencing this balance are solvent polarity, self-association (concentration), and pH.

The Decisive Role of the Solvent

The choice of solvent has the most pronounced effect on the thione-thiol equilibrium. This is a direct consequence of the differing polarities of the two tautomers.

-

Polar Solvents (e.g., Ethanol, Water, DMSO): The thione form possesses a larger dipole moment due to the polarized C=S and N-H bonds, making it significantly more polar than the thiol form. Polar solvents, particularly those capable of hydrogen bonding, preferentially solvate and stabilize the thione tautomer.[3][4][5] This stabilization shifts the equilibrium decidedly towards the thione form.[3][4][5]

-

Nonpolar Solvents (e.g., Cyclohexane, Dichloroethane): In nonpolar environments, the less polar thiol form is energetically favored.[3] In dilute solutions within these solvents, the thiol tautomer can predominate.[3][5]

Computational studies corroborate these experimental findings. Density Functional Theory (DFT) calculations on the parent 2-mercaptopyrimidine predict that while the thiol form is more stable in the gas phase, the thione form becomes significantly more stable in an aqueous medium.[6]

Concentration and Self-Association

In solution, thione tautomers can form hydrogen-bonded dimers. This self-association effectively sequesters the molecules in the thione conformation, shifting the equilibrium further towards this form as the concentration increases.[4][5] Therefore, when interpreting solution-phase data, it is crucial to consider the concentration, as dilution can shift the equilibrium towards the monomeric species, where the thiol form may be more accessible.[4]

| Solvent Type | Dielectric Constant (ε) | Predominant Tautomer | Rationale |

| Water | High (~80) | Thione | Strong H-bonding and polarity stabilize the polar thione form.[4] |

| Ethanol | High (~25) | Thione | Polar protic solvent stabilizes the thione tautomer.[3][4] |

| DMSO | High (~47) | Thione | High polarity favors the more polar tautomer. |

| Dichloromethane | Medium (~9) | Thione | Intermediate polarity, but typically favors the thione form.[4] |

| Cyclohexane | Low (~2) | Thiol | Nonpolar environment favors the less polar thiol tautomer.[4][5] |

| Gas Phase | Low (1) | Thiol | Intrinsic stability favors the aromatic thiol form in isolation.[6] |

| Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium of Pyrimidine-2-thiols. |

Methodologies for Tautomeric Analysis

A multi-faceted approach combining spectroscopic and computational techniques is required for the unambiguous characterization of the tautomeric equilibrium.

Caption: A typical workflow for investigating tautomeric equilibria.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful, accessible technique for studying thione-thiol equilibria in solution.[5] The two tautomers possess different chromophoric systems, resulting in distinct absorption spectra.[7][8]

-

Thione Tautomer: The C=S group gives rise to a characteristic n-π* electronic transition at lower energy (longer wavelength), typically observed in the 300-400 nm range.[9]

-

Thiol Tautomer: The aromatic ring system with the C=N- group results in π-π* transitions at higher energy (shorter wavelength), generally below 300 nm.[9]

By measuring the absorbance in solvents of varying polarities, one can observe a shift in the relative intensities of these bands, providing qualitative and often quantitative insight into the position of the equilibrium.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information in the solution state.

-

¹H NMR: The most telling signal is that of the proton attached to the heteroatom. In the thione form, an N-H proton signal will be observed (often broad, ~12-14 ppm), while the thiol form will exhibit a distinct S-H proton signal (typically sharper and more upfield, ~7-9 ppm). The presence and integration of these signals can be used to determine the tautomeric ratio.

-

¹³C NMR: The carbon atom of interest (C2) exhibits a significant chemical shift difference between the two forms. In the thione tautomer, the C=S carbon is highly deshielded and resonates far downfield (typically >175 ppm). In contrast, the C-SH carbon of the thiol form is more shielded and appears at a lower chemical shift (around 150-160 ppm).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous evidence of the tautomeric form present in the solid state.[10][11] It allows for the precise determination of bond lengths and the direct localization of the proton on either the nitrogen or sulfur atom. While this method offers a static picture of the solid-state structure, it is invaluable for validating the structures of the individual tautomers, which can then be correlated with spectroscopic and computational data.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental results.[6] These methods can:

-

Calculate the relative energies of the two tautomers in the gas phase and in different solvent environments (using continuum solvent models).[6]

-

Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) for each tautomer, aiding in the assignment of experimental spectra.

-

Model the transition state for the interconversion, providing insight into the energy barrier of the tautomerization process.[6]

Synthesis and Biological Relevance

Pyrimidine-2-thiol derivatives are commonly synthesized via the cyclocondensation of a β-dicarbonyl compound or its equivalent (like a chalcone) with thiourea.[12][13] The biological significance of these scaffolds is vast; they are known to possess a wide range of activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][14] The specific tautomeric form present under physiological conditions can drastically alter a molecule's ability to interact with its target enzyme or receptor, making the study of their tautomerism a cornerstone of the drug discovery process.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and analysis of the tautomerism of a representative analog.

Protocol 1: Synthesis of 4,6-Diphenylpyrimidine-2-thiol

This protocol is based on the well-established Biginelli-type reaction, condensing a chalcone with thiourea.

Materials:

-

1,3-Diphenyl-2-propen-1-one (Benzalacetophenone/Chalcone)

-

Thiourea

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl), 10% aqueous

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.4 g (0.05 mol) of chalcone in 100 mL of ethanol.

-

Addition of Reagents: To this solution, add 7.6 g (0.1 mol) of thiourea and 5.6 g (0.1 mol) of potassium hydroxide.

-

Reflux: Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.

-

Precipitation: Acidify the aqueous solution slowly with 10% HCl until the pH is ~5-6 to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol to yield pure 4,6-diphenylpyrimidine-2-thiol.

-

Characterization: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data.

Protocol 2: UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

This protocol describes how to determine the qualitative and semi-quantitative tautomeric distribution in different solvents.

Materials:

-

Purified this compound analog

-

Spectroscopic grade solvents: Cyclohexane, Dichloromethane, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a volatile solvent (e.g., dichloromethane) at a concentration of 1x10⁻³ M. Causality Note: A stock solution ensures accurate and consistent concentrations for subsequent dilutions.

-

Sample Preparation: For each solvent to be tested, transfer a precise volume of the stock solution into a volumetric flask and dilute with the target solvent to a final concentration of ~1x10⁻⁵ M. Causality Note: Dilute solutions are used to minimize intermolecular interactions and self-association, which can complicate the equilibrium.[4]

-

Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.

-

Blanking: For each solvent, use a cuvette filled with the pure solvent to record a baseline (blank) spectrum from 500 nm to 200 nm.

-

Data Acquisition: Rinse the cuvette with the sample solution before filling. Record the absorption spectrum of the sample solution from 500 nm to 200 nm.

-

Analysis:

-

Overlay the spectra obtained in the different solvents.

-

Identify the absorption maximum (λmax) in the ~300-400 nm region, corresponding to the thione tautomer.[9]

-

Identify the absorption maximum (λmax) in the <300 nm region, corresponding to the thiol tautomer.[9]

-

Compare the relative intensities of these bands across the solvent series. A higher absorbance in the 300-400 nm range in polar solvents (Ethanol, DMSO) compared to nonpolar solvents (Cyclohexane) confirms the expected equilibrium shift.

-

The ratio of absorbances can be used to estimate the equilibrium constant (Kt = [Thione]/[Thiol]) if the molar absorptivities (ε) of the pure tautomers are known or can be approximated from model compounds.

-

References

- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 13. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

solubility and stability of 4-phenylpyrimidine-2-thiol in different solvents

An In-depth Technical Guide to the Solubility and Stability of 4-Phenylpyrimidine-2-thiol

Foreword

For researchers, medicinal chemists, and formulation scientists, a comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug discovery and development. This compound, a heterocyclic compound featuring a reactive thiol group, is a valuable building block in the synthesis of novel therapeutic agents and other functional materials.[1] Its utility, however, is intrinsically linked to its solubility and stability. This guide provides a deep dive into these critical parameters, offering not just theoretical insights but also robust, field-tested protocols for their empirical determination. We will explore the causal relationships between molecular structure and physicochemical behavior, empowering you to handle, formulate, and study this compound with confidence and scientific rigor.

Core Physicochemical Characteristics

A foundational understanding begins with the basic molecular and physical properties of this compound. These data points are crucial for everything from calculating molar concentrations to predicting general behavior.

| Property | Value | Source(s) |

| CAS Number | 60414-59-7 | [2][3] |

| Molecular Formula | C₁₀H₈N₂S | [2][4] |

| Molecular Weight | 188.25 g/mol | [2][4] |

| Appearance | Yellow powder | [1][3] |

| Melting Point | >200 °C (decomposes) | [2] |

| pKa | (Not experimentally determined in cited literature) | |

| LogP (XLogP3-AA) | 1.5 | [4] |

Note: The pKa has not been reported in the reviewed literature and would require experimental determination. Given the acidic nature of the thiol group and the basic nitrogens in the pyrimidine ring, the molecule is likely to exhibit amphoteric properties.

Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological assays. The structure of this compound—a rigid, aromatic core combined with a polar thiol group—suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a strong predictive framework.[5]

-

Polar Solvents: The presence of the thiol (-SH) and pyrimidine nitrogen atoms allows for hydrogen bonding. However, the large, nonpolar phenyl ring will limit solubility in highly polar solvents like water.[6] Therefore, low aqueous solubility is expected.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile should be effective at dissolving the compound. They can interact with the polar functionalities without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.

-

Nonpolar Solvents: Due to the significant aromatic character, some solubility might be observed in solvents like dichloromethane or chloroform, but it is unlikely to be high in purely nonpolar solvents such as hexanes.

The thiol group can exist in a tautomeric equilibrium with its thione form (6-phenyl-1H-pyrimidine-2-thione).[4] This equilibrium can be solvent-dependent and will influence the compound's polarity and, consequently, its solubility.

Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, empirical determination is essential. The shake-flask method is a reliable, albeit traditional, approach for measuring solubility.[7] A more modern approach using HPLC or NMR can provide faster, more accurate results.[7]

Protocol: High-Performance Liquid Chromatography (HPLC)-Based Solubility Determination

Objective: To quantify the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

A panel of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, DMSO, DMF, Ethyl Acetate)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

HPLC system with UV detector

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at equilibrium.

-

Add a known volume of the chosen solvent (e.g., 1 mL).

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a minimum of 24 hours to ensure saturation is reached.[7]

-

-

Sample Preparation for Analysis:

-

After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial. This step is critical to remove any undissolved particulates.

-

Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) to create a multi-point calibration curve.

-

Analyze the calibration standards and the prepared samples by HPLC-UV. A detection wavelength of ~254 nm or the compound's λmax should be suitable.

-

Quantify the concentration in the sample against the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility in units like mg/mL or µg/mL, which can be converted to molarity.

-

Self-Validation: The presence of undissolved solid at the end of the equilibration period is a primary validation checkpoint. Additionally, analyzing samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached.

Diagram: Workflow for HPLC-Based Solubility Determination

Caption: Workflow for determining compound solubility via the shake-flask method coupled with HPLC analysis.

Stability Profile: Ensuring Compound Integrity

The stability of a pharmaceutical compound is defined as its capacity to retain its chemical, physical, and microbiological properties within specified limits throughout its shelf life.[8] For this compound, the thiol group is a potential site of oxidative degradation, while the pyrimidine ring could be susceptible to hydrolysis under certain pH conditions.

Potential Degradation Pathways

-

Oxidation: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This is a common degradation pathway for thiol-containing compounds and can be accelerated by the presence of metal ions, oxygen, and light.[9]

-

Hydrolysis: The pyrimidine ring may undergo hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures.

-

Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation. It is crucial to assess the compound's sensitivity to light.[10]

The degradation of pyrimidine bases in biological systems often proceeds via a reductive pathway, though this may differ from chemical degradation in vitro.[11][12]

Experimental Protocol for Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[8][10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stress agent and store for a defined period (e.g., 24-72 hours). A control sample (stock solution in solvent) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Mix with 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound and a solution in an oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At designated time points, withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (typically a gradient method to resolve the parent peak from any degradation products).

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

-

Use a PDA detector to check for peak purity.

-

If using an LC-MS system, identify the mass of the degradation products to help elucidate the degradation pathway.

-

Self-Validation: A good forced degradation study should aim for 5-20% degradation of the active ingredient. If no degradation is observed, the stress conditions should be made more stringent. The mass balance (sum of the parent compound and all degradation products) should be close to 100% to ensure all significant degradants are detected.

Diagram: Forced Degradation Study Workflow

Caption: A systematic workflow for conducting forced degradation studies to assess compound stability.

Long-Term Stability Testing

For drug development, long-term stability studies under ICH-prescribed conditions are mandatory.[8][13]

Protocol Outline: Long-Term Stability Study

-

Batch Selection: Use at least three primary batches of the compound.[10]

-

Storage Conditions: Store samples in containers that simulate the proposed packaging. Common long-term storage conditions are 25 °C / 60% RH or 30 °C / 65% RH.[13]

-

Testing Frequency: Test the samples at specified intervals: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[8]

-

Attributes to Test: Monitor physical appearance, assay (potency), degradation products, and any other critical quality attributes.

-

Data Analysis: Analyze trends over time to establish a shelf-life and recommended storage conditions.

Conclusion

This compound is a compound of significant interest, but its effective use is contingent on a thorough characterization of its solubility and stability. This guide has outlined both the theoretical underpinnings and the practical, validated methodologies required to generate this critical data. While literature on this specific molecule is sparse, the principles of organic chemistry and the established protocols for pharmaceutical analysis provide a clear and reliable path forward. By systematically applying these experimental workflows, researchers can confidently determine the optimal solvents for their work, understand the compound's limitations, and ensure the integrity and reproducibility of their results. This diligent, foundational work is indispensable for accelerating the journey from a promising molecule to a transformative application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 60414-59-7 | NP57408 [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2(1H)-Pyrimidinethione, 4-phenyl- | C10H8N2S | CID 2305657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. japsonline.com [japsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

potential biological activities of novel pyrimidine-2-thiol compounds

An In-Depth Technical Guide to the Potential Biological Activities of Novel Pyrimidine-2-thiol Compounds

Authored by: A Senior Application Scientist

Foreword: The Pyrimidine-2-thiol Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the very blueprint of life as a core component of nucleobases like cytosine, thymine, and uracil.[1][2][3][4] This inherent biological relevance has positioned pyrimidine and its derivatives as a cornerstone in medicinal chemistry and drug discovery.[5][6][7] The introduction of a thiol group at the C2 position, creating the pyrimidine-2-thiol (or 2-thioxopyrimidine) moiety, significantly enhances the molecule's chemical reactivity and potential for biological interactions. This modification provides an additional site for functionalization and can influence critical processes like oxidative stress within an organism.[8][9]

This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities exhibited by novel pyrimidine-2-thiol compounds. We will delve into their synthesis, anticancer, antimicrobial, and anti-inflammatory potential, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers and drug development professionals in this promising field.

Section 1: Synthesis of Pyrimidine-2-thiol Derivatives

The foundation of exploring biological activity lies in robust and versatile chemical synthesis. A prevalent and effective method for synthesizing 4,6-disubstituted-pyrimidine-2-thiol derivatives involves the cyclocondensation of substituted chalcones (1,3-diaryl-2-propene-1-ones) with thiourea.[10][11] This reaction is typically performed under basic conditions, often using potassium hydroxide in an alcoholic solvent, and can be facilitated by methods such as conventional heating or microwave irradiation.[1][10]

The general synthetic pathway begins with the Claisen-Schmidt condensation of an appropriate acetophenone and a substituted benzaldehyde to form the chalcone intermediate. This intermediate is then reacted with thiourea, which attacks the β-carbon of the α,β-unsaturated ketone, leading to a cyclization event that forms the final pyrimidine-2-thiol ring system.[12]

General Experimental Protocol: Synthesis via Chalcone Intermediate

This protocol outlines a standard procedure for the synthesis of a 4,6-diarylpyrimidine-2-thiol derivative.

Step 1: Synthesis of Substituted Chalcone (Intermediate)

-

Reactant Preparation: Dissolve a substituted acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).

-

Catalysis: Add a catalytic amount of a strong base, such as 20% aqueous potassium hydroxide solution, dropwise to the mixture while stirring vigorously at room temperature. The causality here is that the base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.

-

Reaction: Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Step 2: Synthesis of 4,6-Diarylpyrimidine-2-thiol

-

Reactant Preparation: In a round-bottom flask, dissolve the synthesized chalcone (10 mmol) and thiourea (12 mmol) in methanol or ethanol (50 mL).

-

Reaction Condition: Add potassium hydroxide (12 mmol) to the solution. The base facilitates the Michael addition of thiourea to the chalcone and the subsequent cyclization and dehydration steps.

-

Reflux: Reflux the mixture for 3-5 hours, again monitoring by TLC.[1]

-

Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. Acidify with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a solvent like ethanol or acetic acid to yield the pure pyrimidine-2-thiol compound.[1]

Synthesis Workflow Diagram

Caption: Fig 1. General synthesis workflow.

Section 2: Anticancer Activity

Pyrimidine derivatives are well-established as potent anticancer agents, with drugs like 5-Fluorouracil being mainstays in chemotherapy.[2][13] Novel pyrimidine-2-thiol compounds have emerged as a promising class of cytotoxic agents, demonstrating significant activity against various human cancer cell lines, including those of the breast, liver, colon, and lung.[5][12][14]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[15][16] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-2-thiol compounds have been shown to act as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis, and Phosphoinositide 3-kinases (PI3Ks), which are central to cell survival pathways.[8][17][18]

Anticancer Signaling Pathway Diagram

Caption: Fig 2. Kinase inhibition pathway.

Quantitative Data: In Vitro Cytotoxicity

The potency of novel compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate greater potency.[14]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine-2(1H)-thione Derivatives | HepG-2 (Liver) | Varies, some active | [12] |

| Pyrimidine-2(1H)-thione Derivatives | MCF-7 (Breast) | Varies, some active | [12] |

| 2-Thiopyrimidine/Chalcone Hybrids | K-562 (Leukemia) | 0.77 - 1.74 | [19] |

| 2-Thiopyrimidine/Chalcone Hybrids | MCF-7 (Breast) | 1.37 - 3.56 | [19] |

| Chromeno[2,3-d]pyrimidines | MCF-7 (Breast) | 1.61 - 2.02 | [20] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [14] |

| Pyrimidine-5-carbonitriles | Various Leukemia Lines | 2.4 - 4.14 | [17] |

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[14] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well sterile microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrimidine-2-thiol compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or acidic isopropanol)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This step ensures cells are in a logarithmic growth phase before treatment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin).[12]

-

Incubation: Incubate the plate for a predetermined exposure time (typically 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 2-4 hours. During this period, only viable cells will reduce the MTT to formazan.

-

Solubilization: Remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[21] Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Section 3: Antimicrobial Activity

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[1] Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties.[5] Specifically, pyrimidine-2-thiol compounds have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][10]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the pyrimidine-2-thiol core heavily influence antimicrobial potency.[4] For instance, the presence of electron-withdrawing groups, such as chloro (-Cl) or bromo (-Br) moieties on the aryl rings, often enhances the antimicrobial activity against bacteria like S. aureus and E. coli and fungi like C. albicans.[1] This is likely due to changes in the electronic properties and lipophilicity of the molecule, affecting its ability to penetrate microbial cell walls and interact with target sites.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[21][22][23]

| Compound | Microorganism | Gram Stain | MIC (µM/mL or µg/mL) | Reference |

| Compound 12 (chloro-substituted) | S. aureus | Positive | 0.87 µM/mL | [1] |

| Compound 5 (chloro-substituted) | B. subtilis | Positive | 0.96 µM/mL | [1] |

| Compound 2 (chloro-substituted) | E. coli | Negative | 0.91 µM/mL | [1] |

| Compound 10 | P. aeruginosa | Negative | 0.77 µM/mL | [1] |

| Compound 12 (chloro-substituted) | C. albicans | Fungus | 1.73 µM/mL | [1] |

| Thiazolo[4,5-d]pyrimidines | M. smegmatis | N/A | 62.5-500 µg/mL | [10] |

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of novel antimicrobial agents.[21][22][23]

Materials:

-

96-well sterile microtiter plates

-

Test microorganisms (bacterial or fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Test pyrimidine-2-thiol compounds

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several well-isolated colonies. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21][22]

-

Inoculum Dilution: Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of the microtiter plate.[21][22] This precise final concentration is critical for the reproducibility of the assay.

-

Compound Dilution Series: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound directly in the 96-well plate using the broth medium to achieve the desired concentration range.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[22] The final volume in each well is typically 100 or 200 µL.

-

Controls: It is crucial to include self-validating controls on each plate:

-

Growth Control (Positive Control): Broth with inoculum but no compound, to ensure the microorganism is viable.

-

Sterility Control (Negative Control): Broth only, to check for contamination of the medium.

-

Standard Antibiotic Control: A known antibiotic (e.g., Cefadroxil for bacteria, Fluconazole for fungi) to validate the assay's sensitivity.[1]

-

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[22]

-

MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[21][22]

Antimicrobial Assay Workflow Diagram

Caption: Fig 3. Broth microdilution workflow.

Section 4: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include enzymes like cyclooxygenases (COX-1 and COX-2).[24] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation and is a major target for anti-inflammatory drugs.[24] Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often through the selective inhibition of COX-2.[24][25][26]

Mechanism of Action: COX-2 Inhibition

Several pyrimidine-2-thiol and related derivatives have demonstrated potent and selective inhibition of the COX-2 enzyme.[24][25] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins (PGE₂), which are key signaling molecules that promote pain, fever, and inflammation.[24][27] The selectivity for COX-2 over COX-1 is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Some compounds have been shown to suppress the expression of both COX-2 and inducible nitric oxide synthase (iNOS) at the mRNA and protein levels.[24]

Quantitative Data: COX-2 Inhibition

The inhibitory activity against COX enzymes is also measured by IC₅₀ values. A high selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is indicative of a safer anti-inflammatory profile.

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Pyrano[2,3-d]pyrimidines | COX-2 | 0.04 | [24] |

| Pyrimidine Derivatives (L1, L2) | COX-2 | Comparable to Meloxicam | [25] |

| Pyrazolo[3,4-d]pyrimidines | Adenosine Kinase | Active at 30 mg/kg in vivo | [26] |

Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[25]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (colorimetric probe)

-

Test pyrimidine-2-thiol compounds and known inhibitors (e.g., Celecoxib, Meloxicam)

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor. This pre-incubation is necessary for full enzyme activity.

-

Inhibitor Incubation: Add the assay buffer, the enzyme solution, and the test compound (at various concentrations) to the wells of a 96-well plate. Incubate for a short period (e.g., 10-15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the reaction by adding a solution containing both the substrate (arachidonic acid) and the colorimetric probe (TMPD).

-

Kinetic Measurement: Immediately begin reading the absorbance of the plate at ~610 nm every minute for 5-10 minutes. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100 against the log of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve for both COX-1 and COX-2.

-

Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

-

Conclusion and Future Directions

The pyrimidine-2-thiol scaffold represents a highly versatile and privileged structure in the field of medicinal chemistry. The body of research clearly demonstrates that novel derivatives based on this core possess a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][7][9] The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their activity through targeted substitutions, makes them highly attractive candidates for further drug development.

Future research should focus on elucidating more detailed mechanisms of action, particularly in identifying specific kinase targets for anticancer agents and intracellular pathways for antimicrobial compounds. In vivo studies are a critical next step to validate the promising in vitro data and to assess the pharmacokinetic and safety profiles of lead compounds. The continued exploration of structure-activity relationships, aided by computational modeling, will be essential in designing the next generation of pyrimidine-2-thiol-based therapeutics with enhanced potency, selectivity, and reduced toxicity.[27][28]

References

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 25. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijpsonline.com [ijpsonline.com]

- 27. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

The Thioxopyrimidine Saga: From Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Hero of Heterocyclic Chemistry

In the vast and intricate world of medicinal chemistry, certain molecular scaffolds emerge as unassuming heroes, their structural simplicity belying a profound and diverse biological significance. The thioxopyrimidine core, a six-membered aromatic ring distinguished by the presence of two nitrogen atoms and a thiocarbonyl group, is a quintessential example of such a scaffold. Its journey, from an obscure 19th-century chemical curiosity to a cornerstone in the development of life-saving therapeutics, is a testament to the power of scientific inquiry, serendipity, and the relentless pursuit of molecular innovation. This guide embarks on a comprehensive exploration of the discovery and historical development of thioxopyrimidines, offering a deep dive into their synthesis, the evolution of their biological understanding, and their enduring impact on modern drug discovery.

I. The Genesis: Early Syntheses and the Dawn of a New Heterocycle

The story of thioxopyrimidines begins in the late 19th century, a period of fervent exploration in organic chemistry. While the initial discovery of the pyrimidine ring itself is credited to Gabriel and Colman in 1899, the introduction of a sulfur atom to create its "thio" analogue was a less heralded but equally significant development. Early investigations into this class of compounds were largely driven by academic curiosity, with chemists exploring the fundamental reactivity of thiourea with various carbonyl-containing compounds.[1]

A pivotal moment in the history of pyrimidine synthesis, and by extension, thioxopyrimidine chemistry, was the discovery of the Biginelli reaction in 1891 by the Italian chemist Pietro Biginelli.[2][3][4][5][6][7][8] This one-pot, three-component reaction, involving the condensation of an aldehyde, a β-ketoester, and urea (or thiourea), provided a remarkably efficient route to functionalized dihydropyrimidines. The use of thiourea in this reaction paved the way for the synthesis of a wide array of dihydropyrimidine-2(1H)-thiones, the foundational structures of many biologically active thioxopyrimidines.

Visualizing the Biginelli Reaction

Caption: The Biginelli reaction: a one-pot synthesis of dihydropyrimidine-thiones.

Experimental Protocol: A Classic Biginelli Synthesis of a Dihydropyrimidine-thione

This protocol provides a generalized, step-by-step methodology for the synthesis of a dihydropyrimidine-thione via the Biginelli reaction, a foundational technique in the historical development of thioxopyrimidines.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Thiourea (15 mmol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (catalytic amount, ~0.2 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in 20 mL of ethanol.

-

Acid Catalysis: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (~0.2 mL).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the reaction mixture can be poured into a beaker of cold water to induce precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure dihydropyrimidine-thione.

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.

II. The Tipping Point: Discovery of Potent Biological Activity

For decades, thioxopyrimidines remained largely in the realm of synthetic organic chemistry. This changed dramatically in the 1940s with the groundbreaking work of Dr. Edwin B. Astwood, whose research unveiled the profound biological effects of these compounds, particularly their ability to modulate thyroid function.[9][10]

In a landmark 1943 paper published in the Journal of the American Medical Association, Astwood reported the use of thiourea and, more significantly, 2-thiouracil for the treatment of hyperthyroidism.[9][10] This discovery was a watershed moment, marking the advent of antithyroid drugs and establishing thioxopyrimidines as a clinically important class of molecules. Astwood's work demonstrated that these compounds could effectively inhibit the synthesis of thyroid hormones, offering a non-surgical treatment for a debilitating condition.

Following this seminal discovery, a concerted effort was made to synthesize and evaluate analogues of 2-thiouracil with improved efficacy and safety profiles. This led to the development of two other cornerstone antithyroid drugs: 6-n-propylthiouracil (PTU) and methimazole .

Key Antithyroid Thioxopyrimidines: A Historical Snapshot

| Compound | Year of First Clinical Use | Key Discoverer/Developer | Noteworthy Characteristics |

| 2-Thiouracil | 1943 | Edwin B. Astwood | The first clinically used antithyroid drug. |

| 6-n-Propylthiouracil (PTU) | 1940s | - | Also inhibits the peripheral conversion of T4 to T3. |

| Methimazole | 1940s | - | More potent than PTU with a longer half-life. |

Experimental Protocol: Synthesis of 6-n-Propylthiouracil (PTU)

The synthesis of PTU, a historically and clinically significant thioxopyrimidine, is typically achieved through the condensation of ethyl 3-oxohexanoate with thiourea.

Materials:

-

Ethyl 3-oxohexanoate (ethyl butyrylacetate) (10 mmol)

-

Thiourea (12 mmol)

-

Sodium ethoxide (25% solution in ethanol, or prepared in situ from sodium and ethanol)

-

Absolute ethanol (30 mL)

-

Glacial acetic acid

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Sodium Ethoxide Solution: If not using a commercial solution, carefully dissolve sodium metal (11 mmol) in absolute ethanol (20 mL) under an inert atmosphere in the round-bottom flask.

-

Addition of Reactants: To the sodium ethoxide solution, add a solution of ethyl 3-oxohexanoate (10 mmol) in absolute ethanol (5 mL), followed by a solution of thiourea (12 mmol) in absolute ethanol (5 mL).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Workup: After cooling, the solvent is typically removed under reduced pressure. The resulting residue is dissolved in water.

-

Precipitation: The aqueous solution is cooled in an ice bath and acidified with glacial acetic acid to precipitate the 6-n-propylthiouracil.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., aqueous ethanol) to afford pure PTU.

-

Characterization: The identity and purity of the synthesized PTU are confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

III. Expanding the Therapeutic Frontier: Anticancer and Antiviral Thioxopyrimidines

The discovery of the antithyroid properties of thioxopyrimidines opened the floodgates to exploring their broader therapeutic potential. The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA made thioxopyrimidine derivatives attractive candidates for anticancer and antiviral drug development.

A. The Rise of Thioxopyrimidines in Oncology

The journey of thioxopyrimidines in cancer therapy is closely linked to the development of antimetabolites. The seminal work on 5-fluorouracil (5-FU) , a fluorinated pyrimidine analogue, in the 1950s revolutionized cancer chemotherapy.[11][12][13][14][15] This spurred interest in its thio-analogs, with the expectation that the sulfur atom could modulate the compound's metabolic stability, cellular uptake, and mechanism of action.

In more recent decades, thioxopyrimidine derivatives, particularly the fused-ring systems like thieno[2,3-d]pyrimidines , have emerged as potent inhibitors of various protein kinases, which are key regulators of cancer cell growth and proliferation.[2][16][17][18][19] These compounds have shown promise in targeting critical signaling pathways, including those involving the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[1][20][21][22]

Visualizing a Key Anticancer Mechanism: Kinase Inhibition

Caption: Thioxopyrimidine-based kinase inhibitors block ATP binding, halting cancer cell proliferation.

B. Thioxopyrimidines in the Fight Against Viruses

The structural analogy of thioxopyrimidines to natural nucleosides also positioned them as promising candidates for antiviral therapy. The development of nucleoside analogues as antiviral agents, exemplified by the success of zidovudine (AZT) for the treatment of HIV, provided a clear rationale for investigating their thio-analogs.[23][24][25][26][27]

Research in this area has led to the discovery of thioxopyrimidine derivatives with activity against a range of viruses, including Herpes Simplex Virus (HSV).[28][29][30][31] These compounds often act by inhibiting viral DNA polymerase or by being incorporated into the growing viral DNA chain, leading to chain termination.

IV. Modern Synthetic Strategies and Future Perspectives

While the Biginelli reaction remains a cornerstone of thioxopyrimidine synthesis, modern organic chemistry has introduced a plethora of new and efficient methods for constructing this versatile scaffold. These include various cyclization strategies, such as [3+3], [4+2], and [5+1] cycloadditions, which offer greater control over substitution patterns and allow for the creation of more complex and diverse molecular architectures.[1][32][33]

The future of thioxopyrimidine research is bright and multifaceted. The continued exploration of their therapeutic potential, driven by advances in high-throughput screening, computational modeling, and a deeper understanding of disease biology, is likely to yield novel drug candidates for a wide range of diseases. The inherent versatility of the thioxopyrimidine core ensures that it will remain a privileged scaffold in the ongoing quest for new and improved medicines.

V. Conclusion: An Enduring Legacy

The journey of thioxopyrimidines, from their humble beginnings in the 19th-century laboratory to their current status as a vital component of the medicinal chemist's toolkit, is a compelling narrative of scientific progress. The serendipitous discovery of their antithyroid activity by E.B. Astwood was a transformative event that not only revolutionized the treatment of hyperthyroidism but also ignited a broader interest in the biological properties of this heterocyclic system. Today, the legacy of thioxopyrimidines continues to evolve, with ongoing research uncovering new therapeutic applications and refining synthetic methodologies. For researchers, scientists, and drug development professionals, the story of the thioxopyrimidine serves as a powerful reminder of the enduring potential that lies within the exploration of novel chemical space.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pietro Biginelli: The Man Behind the Reaction - ChemistryViews [chemistryviews.org]

- 6. Biginelli, P. and Gazz, P. (1893) Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones. Gazzetta Chimica Italiana, 23, 360-416. - References - Scientific Research Publishing [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Pietro Biginelli - Wikipedia [en.wikipedia.org]

- 9. Landmark article May 8, 1943: Treatment of hyperthyroidism with thiourea and thiouracil. By E.B. Astwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. E. B. Astwood, “Treatment of Hyperthyroidism with Thiourea and Thiouracil,” Journal of American Medical Association, Vol. 122, No. 2, 1943, pp. 78-81. - References - Scientific Research Publishing [scirp.org]

- 11. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 15. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 16. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. alliedacademies.org [alliedacademies.org]

- 20. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]

- 22. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. niaid.nih.gov [niaid.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Zidovudine - Wikipedia [en.wikipedia.org]

- 27. Zidovudine | PPTX [slideshare.net]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis and antiherpesvirus activities of 5-alkyl-2-thiopyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 31. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. jetir.org [jetir.org]

- 33. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenylpyrimidine-2-thiol (CAS No. 60414-59-7): Properties, Synthesis, and Biological Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylpyrimidine-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the compound's properties, handling, and applications, grounded in authoritative scientific context.

Core Compound Identification and Properties

This compound, also known as 4-phenyl-1H-pyrimidine-2-thione or 2-mercapto-4-phenylpyrimidine, is a yellow powdered solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 60414-59-7 | [2] |

| Molecular Formula | C₁₀H₈N₂S | [3] |

| Molecular Weight | 188.25 g/mol | [3] |

| Appearance | Yellow Powder | [1] |

| Melting Point | 209-217 °C | [3] |

| Purity | ≥ 98% (HPLC) | [4] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through a one-pot, three-component reaction, a variation of the Biginelli reaction.[5][6] This method is efficient and relies on the condensation of an aromatic aldehyde, a β-dicarbonyl compound, and thiourea.

Experimental Protocol: One-Pot Synthesis

This protocol is based on established methods for the synthesis of tetrahydropyrimidine-5-carboxylate analogs.[5]

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Thiourea

-